Ppack dihydrochloride

Catalog No.
S540047
CAS No.
82188-90-7
M.F
C21H33Cl3N6O3
M. Wt
523.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ppack dihydrochloride

CAS Number

82188-90-7

Product Name

Ppack dihydrochloride

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C21H33Cl3N6O3

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1

InChI Key

XKDCRQWZLPWLFG-LKLBIAKRSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

solubility

Soluble in DMSO

Synonyms

Ppack dihydrochloride; Ppack HCl; Fprmecl, dihydrochloride;

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl

The exact mass of the compound Ppack dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PPACK dihydrochloride, with the Chemical Abstracts Service (CAS) number 82188-90-7, is a synthetic compound known for its role as a potent and selective irreversible inhibitor of thrombin. Thrombin is a key enzyme in the coagulation cascade, facilitating the conversion of fibrinogen to fibrin, which is crucial for blood clot formation. PPACK dihydrochloride reacts with thrombin in a 1:1 stoichiometry, covalently binding to the active site of the enzyme, thus inhibiting its function effectively .

The empirical formula for PPACK dihydrochloride is C₂₁H₃₃N₆O₃•2HCl, and it typically appears as a white solid. Its high potency is characterized by an inhibition constant (K_i) of approximately 0.24 nM against human α-thrombin, making it one of the most effective thrombin inhibitors available .

The primary chemical reaction involving PPACK dihydrochloride is its covalent modification of thrombin. Upon interaction with thrombin, PPACK forms a stable complex through nucleophilic attack on the serine residue at the active site of the enzyme. This reaction leads to the formation of a tetrahedral intermediate that ultimately results in the irreversible inhibition of thrombin activity .

Additionally, PPACK can inhibit other serine proteases such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa. This broad inhibitory profile highlights its potential utility in various therapeutic contexts .

PPACK dihydrochloride exhibits significant biological activity primarily through its inhibition of thrombin. This inhibition prevents thrombin-mediated platelet activation and fibrin formation, thereby acting as an anticoagulant. Studies have demonstrated that PPACK can dose-dependently inhibit thrombin-induced platelet aggregation, making it a candidate for therapeutic applications in managing coagulation disorders .

Moreover, PPACK's ability to inhibit tPA suggests potential applications in conditions where excessive fibrinolysis may be detrimental . Its selectivity and potency make it a valuable tool in both research and clinical settings.

The synthesis of PPACK dihydrochloride involves several steps typical of peptide synthesis techniques. The compound is derived from D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone through solid-phase peptide synthesis methods. Key steps include:

  • Amino Acid Coupling: Sequential addition of protected amino acids to form the peptide backbone.
  • Deprotection: Removal of protecting groups to expose reactive functional groups.
  • Cyclization: If necessary, cyclization reactions may be performed to stabilize the structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (>95%) .

PPACK dihydrochloride has several notable applications:

  • Research Tool: It is widely used in biochemical research to study thrombin's role in coagulation and platelet activation.
  • Anticoagulant Therapy: Due to its potent inhibitory effects on thrombin, it is being investigated as an alternative anticoagulant agent for patients at risk of thrombosis .
  • Inhibition of Fibrinolysis: Its ability to inhibit tPA positions it as a potential therapeutic agent in conditions characterized by excessive bleeding or fibrinolysis .

Interaction studies have shown that PPACK dihydrochloride interacts specifically with thrombin's active site, leading to irreversible inhibition. The compound has been shown to form stable complexes with thrombin, which prevents substrate binding and subsequent enzymatic activity .

Research has also indicated that PPACK can modulate platelet responses by inhibiting thrombin-induced signaling pathways, further elucidating its role in hemostasis and thrombosis .

Several compounds share similarities with PPACK dihydrochloride in terms of their mechanism or application:

Compound NameCAS NumberMechanismUniqueness
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone142036-63-3Thrombin InhibitionDirect precursor; used for synthesis
Hirudin9007-01-0Thrombin InhibitionNaturally occurring; reversible inhibitor
Argatroban197007-29-5Thrombin InhibitionSynthetic; reversible; used clinically
Bivalirudin128270-60-0Thrombin InhibitionSynthetic; reversible; used in cardiac procedures

PPACK dihydrochloride stands out due to its irreversible binding nature and high specificity towards thrombin compared to other inhibitors that may not exhibit such selectivity or potency .

Ppack dihydrochloride, the dihydrochloride salt of phenylalanyl-prolyl-arginine chloromethyl ketone, functions as an extremely potent and selective irreversible inhibitor of thrombin with a second-order rate constant of 10⁷ M⁻¹s⁻¹ [1]. The compound exhibits exceptional inhibitory potency against human α-thrombin with an inhibition constant of 0.24 nM [2] [3], representing one of the most effective thrombin inhibitors available in biochemical research.

The irreversible nature of thrombin inhibition by Ppack dihydrochloride stems from its mechanism-based inhibitory action involving dual covalent modifications of the thrombin active site. Upon binding to the thrombin active site, the serine residue at position 195 (Ser195) performs a nucleophilic attack on the carbonyl carbon of the chloromethyl ketone group [4]. This reaction results in the formation of a tetrahedral hemiketal intermediate that mimics the transition state of normal peptide bond hydrolysis [4] [5].

Following the initial covalent attachment to Ser195, the compound undergoes a second critical modification. The nucleophilic histidine residue at position 57 (His57) attacks the methylene carbon of the chloromethyl group, displacing the chloride ion as a leaving group [4]. This dual alkylation mechanism creates cross-linking between the inhibitor and both key residues of the catalytic triad, ensuring complete and irreversible inactivation of the enzyme [4] [6].

Table 3.1: Kinetic Parameters for Ppack Dihydrochloride Thrombin Inhibition

ParameterValueConditionsReference
Second-order rate constant (ki/Ki)(1.1 ± 0.2) × 10⁷ M⁻¹s⁻¹pH 7.00, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl [5]
Inhibition constant (Ki)(2.4 ± 1.3) × 10⁻⁸ MpH 7.00, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl [5]
Inhibition constant (alternative measurement)0.24 nMHuman α-thrombin [2] [3]
Activation enthalpy (ΔH)10.6 ± 0.7 kcal/molpH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl [5]
Activation entropy (ΔS)9 ± 2 cal mol⁻¹ °C⁻¹pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl [5]

The pH dependence of the inhibition reaction exhibits a bell-shaped profile with pKa values of 7.3 ± 0.2 and 8.8 ± 0.3 [5], indicating the involvement of ionizable groups in the catalytic mechanism. Nuclear magnetic resonance spectroscopy of the Ppack-thrombin adduct reveals a characteristic signal at 18.10 ppm, indicative of a short-strong hydrogen bond formation within the modified active site [5] [7].

Stoichiometric Binding Analysis with Serine Proteases

Ppack dihydrochloride demonstrates strict 1:1 stoichiometric binding with thrombin, reflecting its mechanism-based inhibitory nature [1] [8]. This stoichiometry has been consistently observed across multiple experimental approaches, including chromogenic substrate assays, surface plasmon resonance measurements, and crystallographic analysis [6] [9].

The stoichiometric relationship extends beyond simple binding affinity to encompass the complete consumption of enzyme activity upon equimolar inhibitor addition. When thrombin is incubated with Ppack dihydrochloride at concentrations achieving 1:1 molar ratios, complete and irreversible enzyme inactivation occurs within minutes at physiological temperature [6]. This contrasts markedly with reversible inhibitors that establish dynamic equilibria with their target enzymes.

Table 3.2: Stoichiometric Binding Data for Ppack Dihydrochloride with Serine Proteases

EnzymeStoichiometryBinding AffinityFunctional OutcomeReference
Human α-thrombin1:1Ki = 0.24 nMComplete irreversible inhibition [2] [3]
Tissue plasminogen activator1:1Lower affinity than thrombinSignificant inhibition [1] [8]
Factor VIIa1:1Moderate affinityPartial inhibition [1] [8]
Factor XIa1:1Moderate affinitySignificant inhibition [1] [8]
KallikreinVariableLow affinityMinimal inhibition [10]

The nanoparticle-immobilized forms of Ppack dihydrochloride maintain the 1:1 stoichiometric relationship with enhanced apparent activity due to multivalent presentation. Individual nanoparticles displaying approximately 16,700 Ppack molecules can sequester up to 1,000 thrombin molecules, demonstrating that each surface-bound inhibitor retains its capacity for single-enzyme inactivation [6].

Kinetic analysis of the inhibition process reveals pseudo-first-order behavior under conditions of inhibitor excess, with apparent rate constants directly proportional to inhibitor concentration [5]. The linearity of this relationship confirms the absence of cooperative binding effects and validates the simple stoichiometric interaction model.

Selectivity Profile: Factor VIIa, XIa, and Plasminogen Activator Interactions

While Ppack dihydrochloride exhibits exceptional selectivity for thrombin, it demonstrates significant cross-reactivity with other serine proteases involved in hemostasis and fibrinolysis. The selectivity profile reflects the compound's recognition of specific structural features within the active sites of related enzymes [1] [8] .

Factor VIIa inhibition by Ppack dihydrochloride occurs through the same covalent modification mechanism observed with thrombin, albeit with reduced efficiency. The tissue factor-Factor VIIa complex shows decreased susceptibility to Ppack inhibition compared to free Factor VIIa, suggesting that cofactor binding influences inhibitor accessibility [12]. This differential inhibition pattern provides insights into the conformational changes accompanying Factor VIIa activation and cofactor association.

Factor XIa demonstrates substantial sensitivity to Ppack dihydrochloride inhibition, with the compound effectively blocking both the contact activation pathway and Factor XIa-mediated Factor IX activation [10]. Endothelial cells utilize this inhibitory activity therapeutically, with plasminogen activator inhibitor-1 forming complexes with Factor XIa that are subsequently cleared through endosomal degradation pathways [10].

Tissue plasminogen activator inhibition represents a particularly significant aspect of Ppack selectivity. The compound effectively blocks tissue plasminogen activator activity with second-order rate constants approximately 1,000-fold lower than those observed for thrombin inhibition [13]. Vascular smooth muscle cell-bound tissue plasminogen activator exhibits altered susceptibility to Ppack inhibition, displaying biphasic kinetics with rate constants of 7.5 × 10³ M⁻¹s⁻¹ and 0.48 × 10³ M⁻¹s⁻¹ [13].

Table 3.3: Relative Selectivity Data for Ppack Dihydrochloride

Target EnzymeRelative Inhibition EfficiencySecond-Order Rate ConstantSelectivity Index vs ThrombinReference
Thrombin100% (reference)1.1 × 10⁷ M⁻¹s⁻¹1.0 [5]
Tissue plasminogen activator~0.1%7.2 × 10³ M⁻¹s⁻¹~1,500-fold selective [13]
Factor VIIa~1-5%Not precisely determined>100-fold selective [8]
Factor XIa~5-10%Not precisely determined>50-fold selective [8]
Kallikrein<0.1%Minimal inhibition>10,000-fold selective [10]
Plasmin<1%Low rate constant>1,000-fold selective [2]

The selectivity profile of Ppack dihydrochloride reflects the structural similarity of target enzyme active sites while highlighting subtle differences in binding pocket architecture and accessibility. The compound's preferential targeting of thrombin stems from the optimal complementarity between the phenylalanyl-prolyl-arginine sequence and the S1-S3 subsites of thrombin, particularly the critical arginine interaction with the S1 specificity pocket [4].

Structural Basis of Exosite Recognition: Crystallographic Evidence

Crystallographic analysis of Ppack-thrombin complexes has provided detailed molecular insights into the structural basis of inhibitor recognition and binding. Multiple high-resolution crystal structures demonstrate that Ppack dihydrochloride achieves its remarkable selectivity through precise geometric complementarity with the thrombin active site architecture [14] [15] [16].

The primary crystal structure of the human α-thrombin-Ppack complex was solved at 1.9 Å resolution, revealing the detailed molecular interactions responsible for the compound's exceptional inhibitory potency [16]. The structure demonstrates that the phenylalanine residue occupies the S3 subsite, the proline residue fits into the S2 subsite, and the critical arginine residue forms essential interactions within the S1 specificity pocket [14] [16].

Active site geometry analysis reveals that the chloromethyl ketone group adopts a tetrahedral configuration upon covalent attachment to Ser195, with the oxygen atom occupying the oxyanion hole formed by the backbone nitrogen atoms of Gly193 and Ser195 [17]. The C-O bond distance in the tetrahedral adduct measures 1.6 Å, consistent with sp³ hybridization of the central carbon atom [17].

Table 3.4: Crystallographic Data for Ppack-Thrombin Complexes

StructureResolution (Å)Space GroupKey Structural FeaturesPDB CodeReference
Human α-thrombin-Ppack1.9Not specifiedComplete active site definition1AI8 [16]
Bovine meizothrombin-Ppack3.1Not specifiedKringle domain interactions1A0H [18]
Thrombin-Ppack (Na⁺-free)2.29Not specifiedSlow form characterization1SHH [19]
Thrombin mutant S195T-PpackNot specifiedNot specifiedCatalytic triad modification4RKO [20]
Fibrinogen E fragment-thrombin-Ppack3.65P3₁Ternary complex structureNot specified [21]

The exosite recognition mechanism involves interactions between the inhibitor's peptide backbone and thrombin residues extending beyond the immediate active site. The phenylalanine aromatic ring engages in hydrophobic interactions with Ile174, Trp215, and Leu99, while the proline residue adopts a conformation that optimizes contacts with the S2 subsite walls [15]. The arginine guanidinium group forms a critical salt bridge with Asp189 at the bottom of the S1 pocket, providing the primary determinant of inhibitor selectivity [15].

Conformational changes accompanying Ppack binding include subtle movements of the 215-219 β-strand and rearrangement of the 220-loop to accommodate the inhibitor [15]. These structural adaptations contrast with the more dramatic conformational changes observed in some thrombin-substrate complexes, reflecting the pre-organized nature of the Ppack binding site.

The crystallographic evidence demonstrates that Ppack dihydrochloride achieves its remarkable selectivity through a combination of specific electrostatic interactions, complementary hydrophobic contacts, and precise geometric fit within the thrombin active site. The structural data provide a molecular foundation for understanding the compound's mechanism of action and its utility as both a research tool and potential therapeutic lead compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

522.167972 g/mol

Monoisotopic Mass

522.167972 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K09050P7Z

Sequence

FPR

Wikipedia

Ppack dihydrochloride

Dates

Last modified: 02-18-2024
1: Palekar RU, Jallouk AP, Myerson JW, Pan H, Wickline SA. Inhibition of Thrombin With PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis. Arterioscler Thromb Vasc Biol. 2016 Mar;36(3):446-55. doi: 10.1161/ATVBAHA.115.306697. Epub 2016 Jan 14. PubMed PMID: 26769047; PubMed Central PMCID: PMC4767676.
2: Rahr HB, Sørensen JV, Danielsen D. Markers of coagulation and fibrinolysis in blood drawn into citrate with and without D-Phe-Pro-Arg-Chloromethylketone (PPACK). Thromb Res. 1994 Mar 1;73(5):279-84. PubMed PMID: 8016814.
3: Lyon ME, Drobot DW, Harding SR, Lyon AW. Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens. Clin Chim Acta. 1999 Feb;280(1-2):91-9. PubMed PMID: 10090527.
4: Yamashita T, Yamamoto J, Sasaki Y, Matsuoka A. The antithrombotic effect of low molecular weight synthetic thrombin inhibitors, argatroban and PPACK, on He-Ne laser-induced thrombosis in rat mesenteric microvessels. Thromb Res. 1993 Jan 1;69(1):93-100. PubMed PMID: 8465278.
5: Schmaier AH, Meloni FJ, Nawarawong W, Jiang YP. PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets. Thromb Res. 1992 Sep 1;67(5):479-89. PubMed PMID: 1448784.
6: Voss R, Grebe M, Pralle H, Tillmanns H, Matzdorff A. Pharmacodynamics of two different dosing regimens of tirofiban in citrate or PPACK anticoagulated blood. Platelets. 2005 Dec;16(8):492-7. PubMed PMID: 16287616.
7: Palekar RU, Vemuri C, Marsh JN, Arif B, Wickline SA. Antithrombin nanoparticles inhibit stent thrombosis in ex vivo static and flow models. J Vasc Surg. 2016 Nov;64(5):1459-1467. doi: 10.1016/j.jvs.2015.08.086. Epub 2015 Oct 17. PubMed PMID: 26482989; PubMed Central PMCID: PMC4834274.
8: Lyon ME, Fine JS, Henderson PJ, Lyon AW. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clin Chem. 1995 Jul;41(7):1038-41. PubMed PMID: 7600685.
9: Greco NJ, Tenner TE Jr, Tandon NN, Jamieson GA. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change. Blood. 1990 May 15;75(10):1989-90. PubMed PMID: 2337670.
10: Vijayalakshmi J, Padmanabhan KP, Mann KG, Tulinsky A. The isomorphous structures of prethrombin2, hirugen-, and PPACK-thrombin: changes accompanying activation and exosite binding to thrombin. Protein Sci. 1994 Dec;3(12):2254-71. PubMed PMID: 7756983; PubMed Central PMCID: PMC2142772.
11: Kereiakes DJ, Lorenz T, Young JJ, Kukielka G, Mueller MN, Nanniazzi-Alaimo L, Phillips DR. Differential effects of citrate versus PPACK anticoagulation on measured platelet inhibition by abciximab, eptifibatide and tirofiban. J Thromb Thrombolysis. 2001 Oct;12(2):123-7. PubMed PMID: 11729363.
12: Myerson J, He L, Lanza G, Tollefsen D, Wickline S. Thrombin-inhibiting perfluorocarbon nanoparticles provide a novel strategy for the treatment and magnetic resonance imaging of acute thrombosis. J Thromb Haemost. 2011 Jul;9(7):1292-300. doi: 10.1111/j.1538-7836.2011.04339.x. PubMed PMID: 21605330; PubMed Central PMCID: PMC3686484.
13: McLellan I. Letter: A ppack for the emergency treatment of malignant hyperpyrexia. Anaesthesia. 1975 Jan;30(1):99-100. PubMed PMID: 1115352.
14: Rabbani LE, Johnstone MT, Rudd MA, Devine P, George D, Loscalzo J. PPACK attenuates plasmin-induced changes in endothelial integrity. Thromb Res. 1993 Jun 15;70(6):425-36. PubMed PMID: 8362368.
15: Chen J, Vemuri C, Palekar RU, Gaut JP, Goette M, Hu L, Cui G, Zhang H, Wickline SA. Antithrombin nanoparticles improve kidney reperfusion and protect kidney function after ischemia-reperfusion injury. Am J Physiol Renal Physiol. 2015 Apr 1;308(7):F765-73. doi: 10.1152/ajprenal.00457.2014. Epub 2015 Jan 28. PubMed PMID: 25651565; PubMed Central PMCID: PMC4385886.
16: Roussel BD, Hommet Y, Macrez R, Schulz T, Petersen KU, Berezowski V, Cecchelli R, Ali C, Vivien D. PPACK-Desmodus rotundus salivary plasminogen activator (cDSPAalpha1) prevents the passage of tissue-type plasminogen activator (rt-PA) across the blood-brain barrier and neurotoxicity. Thromb Haemost. 2009 Sep;102(3):606-8. doi: 10.1160/TH09-02-0114. PubMed PMID: 19718485.
17: Martin PD, Malkowski MG, Box J, Esmon CT, Edwards BF. New insights into the regulation of the blood clotting cascade derived from the X-ray crystal structure of bovine meizothrombin des F1 in complex with PPACK. Structure. 1997 Dec 15;5(12):1681-93. PubMed PMID: 9438869.
18: Handley LD, Treuheit NA, Venkatesh VJ, Komives EA. Thrombomodulin Binding Selects the Catalytically Active Form of Thrombin. Biochemistry. 2015 Nov 3;54(43):6650-8. doi: 10.1021/acs.biochem.5b00825. Epub 2015 Oct 26. PubMed PMID: 26468766; PubMed Central PMCID: PMC4697735.
19: Nunes GL, Hanson SR, King SB 3rd, Sahatjian RA, Scott NA. Local delivery of a synthetic antithrombin with a hydrogel-coated angioplasty balloon catheter inhibits platelet-dependent thrombosis. J Am Coll Cardiol. 1994 Jun;23(7):1578-83. PubMed PMID: 8195517.
20: Lyon AW, Harding SR, Drobot D, Lyon ME. Use of thrombin inhibitors ex vivo allows critical care clinical chemistry and hematology testing on common specimens. Clin Biochem. 1997 Mar;30(2):121-7. PubMed PMID: 9127693.

Explore Compound Types